N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE
Overview
Description
N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest in various scientific research fields.
Scientific Research Applications
N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, particularly in the development of antibiotics and anti-inflammatory agents.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein-ligand interactions.
Material Science: Its unique chemical properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE typically involves the introduction of the sulfonamide group to a difluorobenzene derivative. One common method is the reaction of 3,4-difluorobenzenesulfonyl chloride with diethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of N1,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a potent inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-DIETHYL-3,4-DIMETHOXYBENZENESULFONAMIDE
- N~1~,N~1~-DIETHYL-3,4-DICHLOROBENZENESULFONAMIDE
- N~1~,N~1~-DIETHYL-3,4-DIBROMOBENZENESULFONAMIDE
Uniqueness
N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. These characteristics make it more effective in various applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N,N-diethyl-3,4-difluorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKRXQUTYVNOCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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